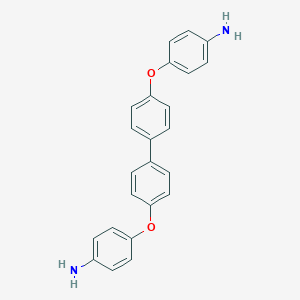

4,4'-Bis(4-aminophenoxy)biphenyl

描述

4,4'-双(4-氨基苯氧基)联苯是一种联苯衍生物,其特征是在对位上连接着两个氨基苯氧基。 该化合物具有刚性的联苯核心和柔性的苯醚桥,使其成为合成聚酰亚胺、共价有机框架和其他先进材料的多功能构建单元 .

准备方法

合成路线和反应条件

4,4'-双(4-氨基苯氧基)联苯的制备通常涉及两个步骤:

缩合反应: 联苯酚和对硝基氯苯用作起始原料。在氮气保护下,加入成盐剂和强极性非质子溶剂。混合物在 130-140°C 下回流 3-5 小时。

还原反应: 然后使用有机胺、镍和酯类有机溶剂在氮气保护下还原 4,4'-双(4-硝基苯氧基)联苯。反应在 40-70°C 和 10-20 个大气压下保持 5-8 小时。

工业生产方法

4,4'-双(4-氨基苯氧基)联苯的工业生产遵循类似的合成路线,但针对更高的收率和纯度进行了优化。 高选择性催化剂和高效纯化工艺的使用确保生产出适合各种应用的高质量材料 .

化学反应分析

反应类型

4,4'-双(4-氨基苯氧基)联苯会发生几种类型的化学反应,包括:

氧化: 氨基可以被氧化形成硝基衍生物。

还原: 硝基可以被还原回氨基。

取代: 苯氧基可以参与亲核取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和硝酸。

还原: 使用氢气与镍催化剂或肼与钯碳等还原剂。

取代: 在碱性条件下使用氢氧化钠和各种烷基卤化物等试剂。

主要生成产物

氧化: 4,4'-双(4-硝基苯氧基)联苯。

还原: 4,4'-双(4-氨基苯氧基)联苯。

科学研究应用

Polyimide Synthesis

BAPB serves as a crucial building block for polyimides, which are renowned for their excellent thermal stability, chemical resistance, and mechanical properties. Polyimides derived from BAPB are utilized in various applications:

- Aerospace Industry: Due to their high-temperature resistance and mechanical strength.

- Electronics: Used in flexible circuits and insulation materials.

- Automotive: Employed in components requiring durability under extreme conditions.

The incorporation of BAPB into polyimides enhances their thermal and mechanical characteristics while maintaining processability .

High-Performance Engineering Plastics

BAPB is also instrumental in creating high-performance engineering plastics through polycondensation reactions. These materials exhibit exceptional mechanical properties and are suitable for demanding applications such as structural components in aerospace and automotive sectors .

Sensors and Actuators

Recent studies have highlighted the use of BAPB in developing sensors and actuators. For instance, polyimides made from BAPB can be engineered to form shape memory films that revert to their original shape upon heating. This property is particularly useful in thermal actuators .

Case Study 1: Polyimide Films for Aerospace Applications

A study demonstrated that polyimide films synthesized from BAPB exhibited superior thermal stability (up to 300 °C) compared to conventional polymers. These films were tested under extreme conditions simulating aerospace environments, showcasing their reliability and performance .

Case Study 2: Sensor Development

Research on imine derivatives formed from BAPB showed promising results in environmental monitoring applications. A fluorescence thin film developed from these imines displayed high sensitivity to hydrogen chloride and ammonia, indicating potential uses in gas detection technologies .

Comparative Data Table

| Application Area | Material Type | Key Properties | Example Use Case |

|---|---|---|---|

| Aerospace | Polyimide | High thermal stability, lightweight | Insulation materials |

| Electronics | Flexible circuits | Chemical resistance, flexibility | Circuit boards |

| Automotive | Structural components | Durability under extreme conditions | Engine parts |

| Sensors | Fluorescent thin films | High sensitivity to gases | Environmental monitoring |

作用机制

The mechanism of action of 4,4’-Bis(4-aminophenoxy)biphenyl involves its ability to form strong covalent bonds with other molecules. The amino groups can participate in crosslinking reactions, forming covalent organic frameworks that are used for sensing nitro-substituted aromatic compounds via a photo-induced charge transfer mechanism . The flexible phenyl ether bridges and rigid biphenyl core contribute to the compound’s unique properties, such as high compression strength and bendable flexibility .

相似化合物的比较

类似化合物

4,4'-二氨基二苯醚: 结构类似,但缺乏联苯核心。

4,4'-二氨基二苯砜: 含有砜基而不是苯氧基。

4,4'-双(4-氨基苯氧基)萘: 含有萘核心而不是联苯核心.

独特性

4,4'-双(4-氨基苯氧基)联苯因其刚性联苯核心和柔性苯醚桥的组合而独一无二。这种结构赋予了高机械强度和柔韧性,使其适合需要这两种特性的应用。 其形成共价有机框架和聚酰亚胺的能力使其进一步区别于类似化合物 .

生物活性

4,4'-Bis(4-aminophenoxy)biphenyl (commonly referred to as BAPB) is an organic compound with significant potential in various biological and industrial applications. Its structure consists of two amino groups connected by a biphenyl framework, which contributes to its reactivity and biological activity. This article explores the biological activity of BAPB, focusing on its synthesis, mechanisms of action, applications in medicinal chemistry, and recent research findings.

Synthesis

BAPB can be synthesized through the reduction of its nitro precursor, 4,4'-Bis(4-nitrophenoxy)biphenyl. The reduction typically involves using reagents like hydrogen in the presence of catalysts such as palladium on carbon or nickel . The reaction conditions are crucial for achieving high yields and purity, often requiring controlled temperatures and inert atmospheres.

The biological activity of BAPB is largely attributed to its ability to interact with various molecular targets. The amino groups can participate in hydrogen bonding and nucleophilic attacks, making BAPB a versatile compound in drug design. Research indicates that BAPB derivatives may exhibit antitumor properties by interfering with cellular signaling pathways and inhibiting tumor growth .

Biological Activity

Recent studies have highlighted several key areas where BAPB demonstrates significant biological activity:

- Antitumor Activity : BAPB has been explored for its potential as an anticancer agent. In vitro studies show that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics or antimicrobial agents .

- Polymer Science : BAPB is also utilized in synthesizing high-performance polymers, such as polyimides. These materials are known for their thermal stability and mechanical strength, making them suitable for aerospace and electronic applications .

Case Studies

- Antitumor Efficacy : A study conducted on human breast cancer cell lines demonstrated that BAPB significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspase-3 .

- Antimicrobial Activity : In a comparative study, BAPB was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that BAPB exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens, showcasing its potential as a lead compound for antibiotic development .

Research Findings

Recent advancements in the study of BAPB include:

- Polymer Applications : Research has shown that incorporating BAPB into polyimides enhances their thermal stability and mechanical properties. This has led to the development of materials suitable for high-temperature applications in electronics and aerospace industries .

- Modification for Enhanced Activity : Derivatives of BAPB have been synthesized to improve its biological activity. For instance, introducing sulfonic acid groups has increased its solubility and bioavailability, making it more effective in biological applications .

属性

IUPAC Name |

4-[4-[4-(4-aminophenoxy)phenyl]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDATEKARGDBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348223 | |

| Record name | 4,4'-Bis(4-aminophenoxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-85-8 | |

| Record name | 4,4'-Bis(4-aminophenoxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,1'-Biphenyl-4,4'-diyldioxy)dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,4'-Bis(4-aminophenoxy)biphenyl?

A1: The molecular formula of this compound is C24H20N2O2, and its molecular weight is 368.42 g/mol.

Q2: How is this compound typically synthesized?

A2: BAPB is commonly synthesized through a two-step process. First, 4-chloronitrobenzene reacts with 4,4'-dihydroxybiphenyl in the presence of potassium carbonate, yielding 4,4'-bis(4-nitrophenoxy)biphenyl. This compound then undergoes a reduction reaction, typically using a Pd/C catalyst and hydrazine hydrate, to produce BAPB [].

Q3: What are the key characteristics of polyimides synthesized with this compound?

A3: BAPB-based polyimides are recognized for their exceptional thermal stability, high glass transition temperatures, excellent mechanical properties, and good chemical resistance [, , ].

Q4: What applications benefit from the properties of this compound-based polyimides?

A4: BAPB-based polyimides find applications in diverse fields, including:

- High-performance films and coatings: for electronics, aerospace, and other demanding environments [, ].

- Proton exchange membranes: in fuel cells due to their proton conductivity and water stability [, , , ].

- Gas separation membranes: for separating gases like helium, nitrogen, and carbon dioxide from methane [].

- Adhesives: offering high-temperature resistance and strong adhesion [].

Q5: How does the incorporation of this compound influence the crystallinity of polyimides?

A5: BAPB can contribute to the development of semi-crystalline polyimides, influencing their melting behavior, recrystallization ability, and crystallization kinetics [, , ]. This semi-crystalline nature can further enhance the mechanical properties and thermal stability of the resulting polymers.

Q6: Can this compound be used to create melt-processable polyimides?

A6: Yes, BAPB is a crucial component in developing melt-processable polyimides [, , ]. These polymers exhibit a low melting temperature and manageable melt viscosity, facilitating their processing using conventional melt-blending techniques.

Q7: Can the properties of BAPB-based polyimides be further modified?

A7: Yes, the properties of BAPB-based polyimides can be further tailored by:

- Copolymerization: Incorporating other diamines or dianhydrides into the polymer backbone can alter solubility, thermal stability, and other characteristics [, , , ].

- Sulfonation: Introducing sulfonic acid groups enhances proton conductivity, making them suitable for fuel cell applications [, , , , ].

- Cross-linking: Cross-linking improves dimensional stability, chemical resistance, and mechanical strength [, ].

- Nanocomposite formation: Adding nanofillers like carbon nanotubes or silica can further enhance mechanical, thermal, and barrier properties [, , ].

Q8: Have computational methods been used to study this compound-based polyimides?

A8: Yes, computational chemistry techniques, particularly molecular dynamics simulations, have been instrumental in investigating various aspects of BAPB-based polyimides, including:

- Prediction of thermal properties: such as glass transition temperature and coefficient of thermal expansion [, , ].

- Understanding gas transport properties: simulations provide insights into diffusion coefficients and solubilities of different gases in BAPB-based polyimide membranes [].

- Elucidating the impact of carbon nanotubes on polyimide behavior: simulations help explain the rheological and mechanical property enhancements observed in BAPB-based nanocomposites filled with carbon nanotubes [].

Q9: What is known about the environmental impact and degradation of this compound-based polymers?

A10: While BAPB-based polyimides offer numerous advantages, research on their environmental impact and degradation pathways is crucial for responsible development and application. Further investigations are needed to assess their biodegradability, ecotoxicological effects, and potential for recycling and waste management [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。